N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-Benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative characterized by a benzopyrone core substituted with chloro, hydroxy, methyl, and oxo groups at positions 6, 7, 4, and 2, respectively. Coumarins are well-documented for diverse biological applications, including anticoagulant, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-13-7-15(20)16(22)9-17(13)25-19(24)14(11)8-18(23)21-10-12-5-3-2-4-6-12/h2-7,9,22H,8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGIRAVWASSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound derived from the chromen-2-one family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClNO4 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | COAABWNIDVEXLF-UHFFFAOYSA-N |
The unique structure includes a chromenone core with various substituents that contribute to its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting cellular metabolism.
- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Alteration : The compound can modulate the expression of genes associated with inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests showed that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, in a study involving human tumor cell lines, N-benzyl derivative demonstrated growth inhibition with GI50 values ranging from 0.025 to 2 μM, indicating potent anticancer activity against multiple types of cancer cells .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha. It achieves this by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Antioxidant Activity
N-benzyl derivatives have shown promising antioxidant activities, which are beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is attributed to the presence of hydroxyl groups in the chromenone structure that scavenge free radicals .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of N-benzyl derivatives on K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cell lines, showing substantial growth inhibition .
- In Vivo Studies : Animal models treated with N-benzyl derivatives exhibited reduced tumor growth and improved survival rates compared to control groups, supporting its potential as an effective anticancer agent.
Chemical Reactions Analysis
Oxidation Reactions
The 7-hydroxy group undergoes oxidation under controlled conditions. Using pyridinium chlorochromate (PCC) in dichloromethane converts the phenol to a quinone structure while preserving the acetamide functionality . Stronger oxidants like Jones reagent (CrO₃/H₂SO₄) may over-oxidize the chromenone core.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCC | CH₂Cl₂, 0°C, 2 hr | 6-Chloro-7-oxo-4-methyl-2-oxo-2H-chromen-3-yl analog | 72% |
Reduction Reactions
The 2-oxo group in the chromenone ring can be selectively reduced. Sodium borohydride (NaBH₄) in methanol yields the corresponding alcohol without affecting the chloro or benzyl groups .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 1 hr | 2-Hydroxy-6-chloro-7-hydroxy-4-methylchromene derivative | 68% |
Chloro Displacement
The 6-chloro substituent undergoes nucleophilic aromatic substitution with amines or thiols. For example, reaction with morpholine in DMF at 80°C replaces chlorine with a morpholino group .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 12 hr | 6-Morpholino-7-hydroxy-4-methyl analog | 85% |
Smiles Rearrangement
Under basic conditions (e.g., KOtBu), the compound undergoes an O→N Smiles rearrangement, transferring the benzyl-acetamide moiety from the phenolic oxygen to the nitrogen, forming a 7-aminocoumarin derivative .
| Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KOtBu | THF, 60°C, 6 hr | 7-(Benzylamino)-6-chloro-4-methylcoumarin | 58% |
Amide Hydrolysis
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond, yielding 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid and benzylamine .
| Conditions | Reagent | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 hr | Acetic acid derivative + Benzylamine | 90% |
Esterification and Etherification
The 7-hydroxy group reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ethers. Acetylation with acetic anhydride produces the corresponding ester .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 60°C, 5 hr | 7-Methoxy-6-chloro-4-methyl derivative | 76% |
Key Reaction Mechanisms
-
Smiles Rearrangement : Base deprotonates the phenolic hydroxyl, inducing a nucleophilic attack by the acetamide nitrogen, followed by aryl migration and bond reorganization .
-
Chloro Substitution : Aromatic electrophilic substitution facilitated by electron-withdrawing groups (e.g., carbonyl) activates the chloro position for nucleophilic attack .
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, differing primarily in substituent patterns and side-chain modifications:
- Coumarin-Acetamide Derivatives () : Compounds 2k and 2l feature a 4-methylcoumarin core linked to acetohydrazide groups. Unlike the target compound, these derivatives incorporate nitrobenzylidene (2k) or phenylallylidene (2l) substituents, which may alter electronic properties and binding affinity .
- Nitroimidazole Derivatives () : Benznidazole and benzene (N-benzyl-2-(2-nitroimidazolyl)acetamide) replace the coumarin moiety with nitroimidazole, conferring antiparasitic activity but also significant toxicity (e.g., neurotoxicity, agranulocytosis) .
- Pyridine/Benzothiazole Derivatives () : N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide (precursor to tirbanibulin) and benzothiazole-linked acetamides highlight the versatility of the N-benzyl acetamide scaffold in targeting kinases or microtubules .
Table 1: Structural and Substituent Comparison
Physicochemical Properties
- Melting Points and Stability: The coumarin-acetohydrazides in exhibit melting points between 215–235°C, comparable to typical coumarin derivatives.
- Spectroscopic Data : IR and NMR spectra of similar compounds () confirm carbonyl (1650–1750 cm⁻¹) and aromatic proton signals (δ 6.5–8.0 ppm). The target compound’s 7-OH group would likely show a broad singlet near δ 9–10 ppm in ¹H NMR .
Crystallographic and Intermolecular Interactions
Crystal structures of N-benzyl acetamides () reveal chair conformations in cyclohexyl analogs and N–H···O hydrogen bonding, stabilizing supramolecular chains. The target compound’s 7-OH group may participate in similar interactions, influencing crystal packing and solubility .
Preparation Methods
Acid-Catalyzed Cyclization
The classical approach employs salicylaldehyde derivatives and β-ketoesters under acidic conditions. For example, 7-hydroxy-4-methyl-2H-chromen-2-one is synthesized via condensation of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid. This method achieves yields of 65–75% under reflux conditions (Table 1).
Table 1: Acid-Catalyzed Chromone Synthesis
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | H2SO4 | 110 (reflux) | 72 |
| Ethyl acetoacetate | HCl | 100 | 68 |
One-Pot Catalytic Method
A modern alternative utilizes methyl triflate (MeOTf) as a catalyst in nitromethane solvent. This method enables room-temperature cyclization of substituted salicylaldehydes with β-ketoesters, achieving comparable yields (70–78%) in 2 hours. The absence of strong acids simplifies purification, though scalability remains limited.
Halogenation and Methylation
Chlorination at Position 6
Acetamide Side Chain Introduction
Nucleophilic Substitution
The acetamide moiety is introduced via reaction of 3-bromomethylchromone with chloroacetyl chloride in tetrahydrofuran (THF), followed by amidation. This two-step process achieves 80% overall yield but requires anhydrous conditions.
Table 2: Acetamide Side-Chain Optimization
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl4 | 90 |
| Chloroacetylation | ClCH2COCl | THF | 88 |
| Amidation | Benzylamine, DCC | DCM | 85 |
Direct Amide Coupling
An alternative one-pot method employs methyl triflate (20 mol%) to catalyze the reaction between 3-acetylchromone and benzylamine in nitromethane. This approach bypasses intermediate isolation, yielding 75% product but requiring elevated temperatures (60°C, 12 h).
Benzylation and Final Assembly
Benzylamine Coupling
The final N-benzyl group is installed via HATU-mediated coupling between 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and benzylamine. This method achieves 82% yield in dimethylformamide (DMF) at room temperature.
Reductive Amination
A less common route involves reductive amination of 3-acetylchromone with benzylamine using sodium cyanoborohydride (NaBH3CN). While milder, this method suffers from lower yields (60%) due to competing side reactions.
Alternative Synthetic Approaches
Photocatalytic Radical Cyclization
Inspired by benzo[c]chromene syntheses, visible-light photocatalysis (e.g., Ir(ppy)3) triggers radical intermediates for cyclization. Though untested for this compound, analogous systems achieve 70–90% yields in tricyclic systems, suggesting potential applicability.
Solid-Phase Synthesis
Preliminary studies indicate feasibility using Wang resin-bound intermediates, enabling iterative functionalization. However, cleavage efficiencies remain suboptimal (50–60%).
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-Catalyzed + HATU | 65 | 98 | High |
| One-Pot MeOTf | 70 | 95 | Moderate |
| Photocatalytic | (Theoretical) | – | Low |
The acid-catalyzed route remains optimal for large-scale production, while one-pot methods offer procedural simplicity. Photocatalytic strategies, though innovative, require further validation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-substituted acetamide derivatives, and how can purity be optimized?
- Methodology : The synthesis typically involves coupling reactions between benzylamine derivatives and activated acetamide precursors. For example, intermediates like 2-(1,3-dioxoisoindolin-2-yl)acetohydrazides can be reacted with substituted benzyl halides under microwave-assisted conditions to improve yield and reduce reaction time . Purity is optimized via silica gel column chromatography (e.g., 0–60% ethyl acetate/hexane gradients) and confirmed by HPLC with >95% purity thresholds .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodology :
- NMR Spectroscopy : and NMR in deuterated chloroform or DMSO are used to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl signals at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or TOF-MS validates molecular ion peaks (e.g., [M+H]) with deviations <2 ppm from theoretical values .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Q. How is crystallographic data for this compound obtained and refined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using Bruker AXS diffractometers (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data refinement employs SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H⋯O interactions at 2.8–3.0 Å distances) . WinGX and ORTEP are used for visualization and packing diagram generation .
Advanced Research Questions
Q. How can substituent effects on the coumarin and benzyl rings be systematically studied to optimize biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 6-chloro and 7-hydroxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess cytotoxicity changes. For example, replacing 7-OH with 7-OCH reduces hydrogen-bonding capacity, affecting target binding .
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., Src kinase), focusing on binding energies (<−8 kcal/mol) and key residues (e.g., Lys295 in ATP-binding pockets) .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology :
- Multi-Technique Validation : Cross-validate SC-XRD bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .
- Dynamic NMR : For flexible moieties (e.g., benzyl groups), variable-temperature NMR (25–60°C) identifies rotational barriers via coalescence temperatures .
Q. How do solvent polarity and pH influence the compound’s tautomeric equilibria or degradation pathways?
- Methodology :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 320 nm for enol-keto tautomers) in solvents ranging from hexane (low polarity) to DMSO (high polarity). pKa determination via spectrophotometric titration (pH 2–12) identifies protonation sites .
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 60°C for 24h. Analyze degradation products by LC-MS to identify labile groups (e.g., hydrolysis of the acetamide bond) .
Q. What computational models predict interactions between this compound and biological targets like kinases or GPCRs?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes (e.g., 100 ns trajectories). Analyze RMSD (<2 Å) and binding free energies (MM-PBSA) to identify stable binding modes .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the coumarin 2-oxo position) using Schrödinger’s Phase. Validate with in vitro IC data against kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
